8-Azaxanthine

Enzymology Purine Metabolism Structural Biology

8-Azaxanthine (CAS 103939-01-1) is a structurally differentiated triazolopyrimidine that cannot be functionally substituted by generic xanthine or other purine analogs. The C-8 nitrogen replacement in the triazole ring fundamentally alters tautomeric equilibrium (predominant 1H-tautomer), electronic structure (distinct π-electron distribution and HOMO-LUMO gap), and enzyme inhibition specificity—validated by multiple high-resolution PDB entries (1VAY at 2.24 Å, 1UOX, 1R51). Unlike the natural substrate uric acid, 8-azaxanthine binds urate oxidase without catalytic turnover, enabling static crystallographic determination of inhibitor-enzyme complexes. Its pH-dependent fluorescence emission (~420 nm, pH <6) arising from excited-state proton transfer permits label-free, real-time detection in enzyme kinetics assays—an intrinsic property absent in xanthine, caffeine, or theophylline. The 7-cyclopentyl-1,3-dimethyl derivative further delivers A₁-selective adenosine receptor antagonism with 3-fold higher potency than caffeine. Available in ≥98% HPLC purity with full quality documentation for reproducible crystallography, enzymology, and fluorescence-based screening workflows.

Molecular Formula C4H3N5O2
Molecular Weight 153.1 g/mol
CAS No. 103939-01-1
Cat. No. B028436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaxanthine
CAS103939-01-1
Synonymsmethanochondroitin
Molecular FormulaC4H3N5O2
Molecular Weight153.1 g/mol
Structural Identifiers
SMILESC12=NNNC1=NC(=O)NC2=O
InChIInChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)
InChIKeyKVGVQTOQSNJTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaxanthine (CAS 103939-01-1): Key Differentiators for Procurement of Triazolopyrimidine Purine Analogs


8-Azaxanthine (CAS 103939-01-1) is a triazolopyrimidine and a nitrogen-containing analog of the natural purine xanthine, characterized by the replacement of the C-8 carbon in the imidazole ring with a nitrogen atom to form a 1,2,3-triazole ring fused to a pyrimidinedione core . This single-atom substitution fundamentally alters the compound‘s photophysical, electronic, and molecular recognition properties compared to its parent xanthine scaffold and other purine analogs [1]. With a molecular formula of C₄H₃N₅O₂ and a molecular weight of 153.1 g/mol, 8-azaxanthine exhibits an estimated logP of approximately -1.2, indicating high hydrophilicity and predicted water solubility around 39.4 mg/mL at 25°C [2]. The compound is a competitive inhibitor of urate oxidase (uricase), with its binding mode validated by multiple high-resolution X-ray crystal structures [3]. These foundational characteristics establish 8-azaxanthine as a structurally distinct chemical tool that cannot be assumed interchangeable with xanthine or other purine analogs in experimental contexts.

Why 8-Azaxanthine Cannot Be Substituted with Xanthine or Other Purine Analogs in Experimental Protocols


Generic substitution of 8-azaxanthine with xanthine or other in-class purine analogs is invalid because the C-8 nitrogen replacement fundamentally alters three critical properties: (1) tautomeric equilibrium—8-azaxanthine exists predominantly as the 1H-tautomer rather than the 3H-tautomer typical of xanthine, affecting hydrogen-bonding networks and molecular recognition ; (2) electronic structure—the triazole ring introduces distinct π-electron distribution, altering the HOMO-LUMO gap and resulting in unique absorption and fluorescence emission characteristics not shared by xanthine, theophylline, or caffeine [1]; and (3) enzyme inhibition specificity—while 8-azaxanthine acts as a competitive inhibitor of urate oxidase, unmodified xanthine functions as a substrate for xanthine oxidase/dehydrogenase, and methylxanthines such as caffeine and theophylline primarily target adenosine receptors rather than urate oxidase [2]. Furthermore, crystallographic evidence demonstrates that 8-azaxanthine engages specific active-site residues in urate oxidase via the triazole nitrogen atoms in a binding pose that cannot be replicated by the carbon-containing imidazole ring of xanthine [3]. These non-interchangeable properties necessitate precise compound selection based on the specific molecular interaction being investigated.

8-Azaxanthine: Quantified Differentiation Evidence for Scientific Procurement Decisions


8-Azaxanthine vs. Xanthine: Enhanced Urate Oxidase Inhibition Specificity

8-Azaxanthine functions as a competitive inhibitor of urate oxidase (uricase), whereas xanthine does not inhibit this enzyme. Crystallographic analysis at 2.24 Å resolution confirms that 8-azaxanthine occupies the active site of urate oxidase with a binding mode distinct from that of the natural substrate uric acid [1]. In contrast, xanthine is not reported as a urate oxidase inhibitor; its primary metabolic role is as a substrate for xanthine oxidase/dehydrogenase, with typical Km values ranging from 5-50 µM depending on enzyme source [2]. This functional divergence—inhibition versus substrate activity—constitutes a binary differentiation that renders the compounds non-interchangeable for urate oxidase studies.

Enzymology Purine Metabolism Structural Biology

8-Azaxanthine vs. Caffeine: 3-Fold Higher Adenosine A₁ Receptor Potency with A₂ Selectivity Trade-off

The 7-cyclopentyl-1,3-dimethyl-8-azaxanthine derivative demonstrates 3-fold greater potency than caffeine at adenosine A₁ receptors, while exhibiting 6-fold lower activity at A₂ receptors [1]. This selectivity profile contrasts with caffeine, which acts as a non-selective adenosine receptor antagonist with roughly equipotent activity across A₁ and A₂A subtypes (Ki values ~10-30 µM) [2]. Furthermore, the 7-cyclohexyl-1,3-dimethyl-8-azaxanthine derivative shows enhanced potency at A₂ receptors relative to caffeine, demonstrating that substitution at the 7-position enables tunable receptor subtype selectivity [1]. This differentiation is pharmacologically meaningful: the 8-azaxanthine scaffold permits receptor subtype selectivity not achievable with the unmodified caffeine scaffold.

Adenosine Receptor Pharmacology GPCR Antagonists Medicinal Chemistry

8-Azaxanthine vs. Xanthine: Fluorescence Enablement for Detection Applications

8-Azaxanthine exhibits pH-dependent fluorescence emission, with strong emission centered at approximately 420 nm below pH 6, whereas it is virtually non-fluorescent in neutral aqueous medium [1]. In contrast, the parent compound xanthine shows negligible intrinsic fluorescence across all pH ranges, requiring derivatization or coupling to fluorophores for fluorescence-based detection [2]. This property is not merely qualitative—it enables direct, label-free monitoring of 8-azaxanthine in enzyme assays and binding studies without the need for extrinsic fluorescent tags. Additionally, the dual fluorescence emission observed in 8-azaxanthine arises from excited-state proton transfer (ESPT) processes, a photophysical phenomenon absent in xanthine [3].

Fluorescence Spectroscopy Analytical Chemistry Enzyme Assays

8-Azaxanthine vs. 8-Azahypoxanthine: Comparable In Vivo Uricase Inhibition with Differential Potency Profiles

Both 8-azaxanthine and 8-azahypoxanthine act as competitive inhibitors of uricase, but with distinct in vitro versus in vivo activity profiles. 8-Azaxanthine is a relatively strong inhibitor both in vitro and in vivo, whereas 8-azahypoxanthine demonstrates strong in vivo inhibition but is not a potent inhibitor in vitro [1]. This discrepancy suggests differential metabolic stability, membrane permeability, or off-target effects between the two compounds. The structural distinction—8-azaxanthine contains two carbonyl groups at positions 2 and 6 (2,6-dione), while 8-azahypoxanthine lacks the 2-carbonyl (6-one only)—underlies these pharmacological differences. For in vitro enzymology studies requiring consistent inhibition across experimental conditions, 8-azaxanthine provides more predictable activity.

In Vivo Pharmacology Enzyme Inhibition Purine Analogs

8-Azaxanthine vs. Theophylline: Shifted UV-Vis Absorption and Fluorescence for Spectroscopic Differentiation

TD-DFT calculations reveal that 8-azaxanthine exhibits red-shifted excitation spectra relative to absorption in aqueous medium, with qualitative agreement between computational predictions and experimental measurements [1]. The HOMO-LUMO energy gap of 8-azaxanthine differs significantly from that of theophylline (1,3-dimethylxanthine) due to the nitrogen substitution at position 8, which alters π-electron delocalization across the fused ring system [1]. UV absorption and fluorescence spectra of the neutral forms of 8-azaxanthine and 8-azatheophylline (1,3-dimethyl-8-azaxanthine) show distinct spectral signatures in acidified aqueous solutions, enabling spectroscopic differentiation between these structurally similar compounds [2]. These spectral distinctions are not merely academic—they provide a practical basis for compound identity verification and purity assessment in quality control workflows.

Spectroscopy Photophysics Analytical Detection

8-Azaxanthine vs. 8-Azaxanthosine: 5.5-Fold Difference in Antitumor Potency Against U937 Lymphoma

In vitro antitumor evaluation against U937 human histiocytic lymphoma cells using the MTT assay demonstrates that the nucleoside derivative 3-β-D-ribofuranosyl-8-azaxanthine (compound 2) exhibits an IC₅₀ of 0.06 µmol/mL, whereas the parent 8-azaxanthine (compound 1) shows an IC₅₀ of 0.33 µmol/mL [1]. This represents a 5.5-fold difference in potency attributable solely to ribosylation at the N-3 position. Additional comparative data show that the monophosphate derivative (compound 3) achieves an IC₅₀ of 0.25 µmol/mL, while the 3-pyridinylcarbonyl monophosphate derivative (compound 4) yields an IC₅₀ of 0.33 µmol/mL, identical to the parent compound [1]. These quantitative structure-activity relationships demonstrate that the 8-azaxanthine core scaffold can be derivatized to modulate potency, but the parent compound itself possesses measurable intrinsic activity that serves as a baseline for analog development.

Antitumor Activity Cell-Based Assays Nucleoside Analogs

8-Azaxanthine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Structural Biology: Crystallographic Studies of Urate Oxidase Active Site Architecture

8-Azaxanthine is the ligand of choice for high-resolution X-ray crystallographic studies of urate oxidase (uricase) active site architecture. Multiple PDB entries (1VAY at 2.24 Å; 1UOX; 1R51) validate its utility as a competitive inhibitor that stably occupies the enzyme active site [1]. Unlike the natural substrate uric acid, which undergoes catalytic turnover, 8-azaxanthine binds without oxidation, enabling static structural determination of inhibitor-enzyme complexes. This application is uniquely suited to 8-azaxanthine and cannot be performed with xanthine (which does not inhibit urate oxidase) or with 8-azahypoxanthine (which shows weaker in vitro inhibition). The compound's triazole ring nitrogen atoms participate in specific hydrogen-bonding interactions within the active site that are essential for stabilization of the inhibitor complex.

Enzymology: In Vitro Urate Oxidase Inhibition Assays Requiring Consistent Potency

For in vitro enzymology studies of urate oxidase (EC 1.7.3.3) requiring consistent and predictable inhibition across assay conditions, 8-azaxanthine is the validated competitive inhibitor of choice [1]. It demonstrates strong inhibition both in vitro and in vivo, in contrast to 8-azahypoxanthine, which shows strong in vivo but weak in vitro activity [2]. This consistency makes 8-azaxanthine the preferred compound for kinetic studies, inhibitor screening campaigns, and assay development where reproducible dose-response relationships are critical. The compound has been characterized as a competitive inhibitor with respect to the natural substrate uric acid in multiple enzyme sources including Bacillus fastidiosus and Aspergillus flavus.

Pharmacology: Adenosine A₁ Receptor Antagonism with Subtype Selectivity

The 8-azaxanthine scaffold, specifically the 7-cyclopentyl-1,3-dimethyl derivative, provides A₁-selective adenosine receptor antagonism with 3-fold higher potency than caffeine at A₁ receptors and 6-fold lower activity at A₂ receptors [1]. This selectivity profile is not achievable with unmodified methylxanthines such as caffeine or theophylline, which act as non-selective antagonists. This application is relevant for pharmacological studies requiring dissection of A₁-mediated versus A₂-mediated signaling pathways, as well as for the development of subtype-selective tool compounds. The Ki value of 0.46 nM for a related 8-azaxanthine derivative at the adenosine A₁ receptor underscores the scaffold's potential for high-affinity ligand development [2].

Analytical Chemistry: Label-Free Fluorescence Detection in Biochemical Assays

8-Azaxanthine's pH-dependent fluorescence emission (strong emission at ~420 nm below pH 6) enables direct, label-free detection in enzyme assays, binding studies, and analytical workflows [1]. This property is unique among purine analogs; xanthine, caffeine, and theophylline lack intrinsic fluorescence suitable for sensitive detection without derivatization. The dual fluorescence emission arising from excited-state proton transfer (ESPT) provides additional spectroscopic handles for studying proton transfer dynamics and microenvironment effects [2]. Applications include real-time monitoring of urate oxidase inhibition assays, fluorescence-based quantification in biological matrices, and development of pH-sensitive fluorescent probes.

Quote Request

Request a Quote for 8-Azaxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.